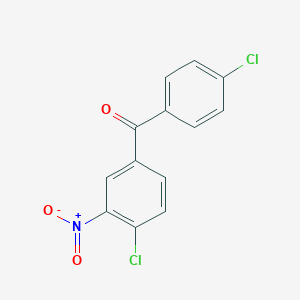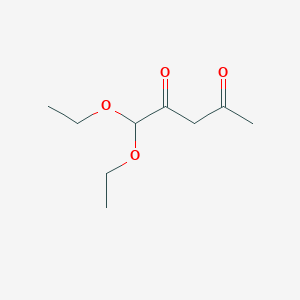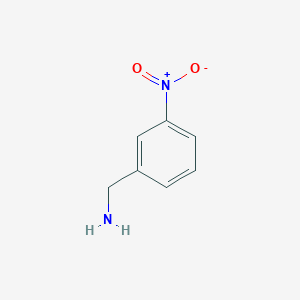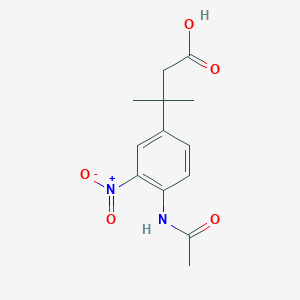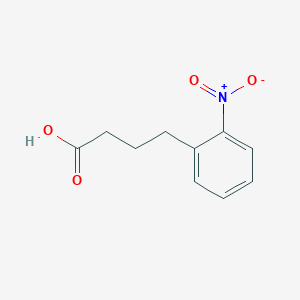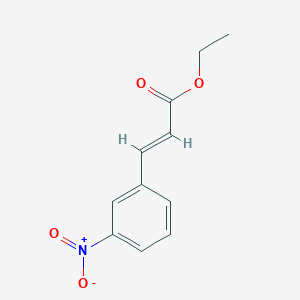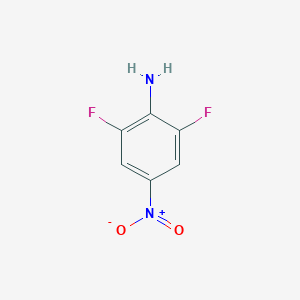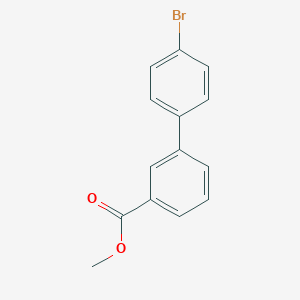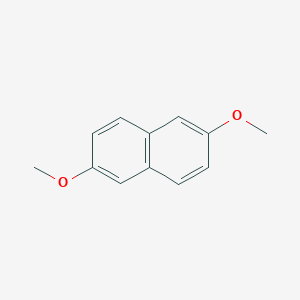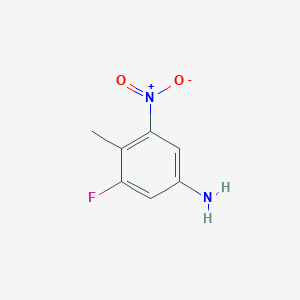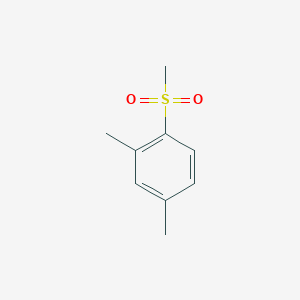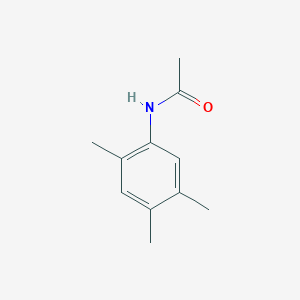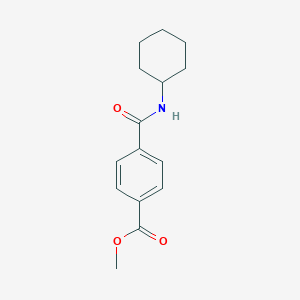
Methyl 4-(cyclohexylcarbamoyl)benzoate
説明
“Methyl 4-(cyclohexylcarbamoyl)benzoate” is a chemical compound with the CAS Number: 245679-66-7 and a linear formula of C15H19NO3 . It has a molecular weight of 261.32 .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 4-[(cyclohexylamino)carbonyl]benzoate . The InChI code for this compound is 1S/C15H19NO3/c1-19-15(18)12-9-7-11(8-10-12)14(17)16-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,16,17) .科学的研究の応用
Crystal Structure Analysis
- Methyl 4-(cyclohexylaminocarbonyl)benzoate, a closely related compound, has been studied for its crystal structure, revealing two independent molecules in the asymmetric unit with different ring orientations. These molecules are connected by N—H⋯O=C hydrogen bonds to form chains parallel to the a-axis (Jones & Kuś, 2004).
Polymerization Processes
- Methyl-4-[bis(4-bromophenyl)amino]benzoate cation radical salts, related to Methyl 4-(cyclohexylcarbamoyl)benzoate, have been used as initiators for the polymerization of cyclohexene oxide. These salts are active in initiating polymerization at room temperature without external stimulation, influencing polymerization yield and molecular weight (Abu-Abdoun & Ledwith, 2007).
Electropolymerization and Capacitive Behavior
- Methyl 4-((9H-(carbazole-9-carbanothioylthio)benzoate (MCzCTB), a derivative of Methyl 4-(cyclohexylcarbamoyl)benzoate, was synthesized and used in electropolymerization studies. This compound showed potential for supercapacitor and biosensor applications due to its capacitive behavior and electronic properties (Ates et al., 2015).
Nonlinear Optical (NLO) Properties
- Unsymmetrical acyl thiourea derivatives, including derivatives of Methyl 4-(cyclohexylcarbamoyl)benzoate, have been studied for their third-order nonlinear optical properties. These compounds exhibit significant NLO polarizability, suggesting potential applications in advanced functional materials (Ashfaq et al., 2021).
Ritter Reaction Synthesis
- Methyl 4-(cyclohexylcarbamoyl)benzoate and its derivatives have been used in the Ritter reaction, a chemical synthesis process, showcasing their role in organic synthesis and the development of scalable methods for producing related compounds (Milne & Baum, 2014).
Cyclization Reactions in Chemical Synthesis
- Compounds related to Methyl 4-(cyclohexylcarbamoyl)benzoate have been used in cyclization reactions with copper halides to synthesize isocoumarins and α-pyrone, demonstrating their utility in diverse synthetic pathways (Liang, Xie, & Li, 2007).
Aromatic Acid Degradation Studies
- Research on Pseudomonas putida has shown that derivatives of Methyl 4-(cyclohexylcarbamoyl)benzoate, such as benzoate and methylbenzoate, are involved in pathways of aromatic acid degradation. This study highlights the biological significance of these compounds in microbial metabolism (Cowles, Nichols, & Harwood, 2000).
Applications in Battery Technology
- Cyclopentadithiophene-benzoic acid copolymers, derivatives of Methyl 4-(cyclohexylcarbamoyl)benzoate, have been used as conductive binders in lithium-ion battery anode electrodes. This demonstrates the potential of these compounds in enhancing battery performance and stability (Wang et al., 2017).
特性
IUPAC Name |
methyl 4-(cyclohexylcarbamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-19-15(18)12-9-7-11(8-10-12)14(17)16-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPYUKXWEWMAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443178 | |
| Record name | Methyl 4-(cyclohexylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(cyclohexylcarbamoyl)benzoate | |
CAS RN |
245679-66-7 | |
| Record name | Methyl 4-(cyclohexylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



